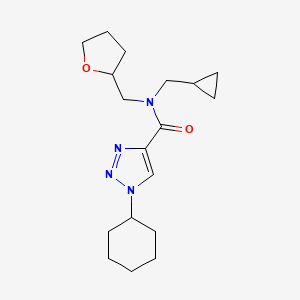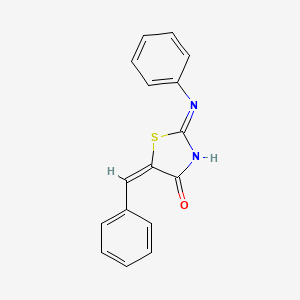
1-ethyl-2-methyl-4-oxo-N-4-pyridinyl-1,4-dihydro-6-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-2-methyl-4-oxo-N-4-pyridinyl-1,4-dihydro-6-quinolinecarboxamide, commonly known as EMQN, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EMQN belongs to the class of quinolinecarboxamide derivatives, which have been found to possess a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.
作用机制
The exact mechanism of action of EMQN is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. Studies have shown that EMQN can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. EMQN has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, EMQN has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
EMQN has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. Studies have also shown that EMQN can induce cell cycle arrest at the G2/M phase, which is associated with DNA damage and repair. Additionally, EMQN has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
One of the major advantages of EMQN is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, there are also several limitations to using EMQN in lab experiments. One of the main challenges is the low solubility of EMQN in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential toxicity of EMQN needs to be carefully evaluated before it can be used in clinical trials.
未来方向
There are several future directions for research on EMQN. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of EMQN. Another area of research is the identification of the specific signaling pathways and enzymes that are targeted by EMQN, which can help to elucidate its mechanism of action. Additionally, further studies are needed to evaluate the potential toxicity and safety of EMQN in vivo, as well as its efficacy in animal models of disease.
合成方法
EMQN can be synthesized through a multi-step process involving the reaction of 2-chloro-4-pyridinecarboxylic acid with ethyl isocyanoacetate, followed by the addition of methylamine and subsequent cyclization with 1,3-dibromo-5,5-dimethylhydantoin. The final product is obtained through the reaction of the intermediate with 2-aminobenzamide and subsequent hydrolysis.
科学研究应用
EMQN has been the subject of several scientific studies due to its potential therapeutic applications. One of the major areas of research has been its antitumor activity, with studies showing that EMQN has potent inhibitory effects on various cancer cell lines, including lung, breast, and colon cancer. EMQN has also been found to possess antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus and Candida albicans. Additionally, EMQN has been investigated for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
属性
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-pyridin-4-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-12(2)10-17(22)15-11-13(4-5-16(15)21)18(23)20-14-6-8-19-9-7-14/h4-11H,3H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFXAYATGSWQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-methyl-4-oxo-N-(pyridin-4-yl)quinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6086903.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)
![2-butyl-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086909.png)
![6-(2-fluorobenzyl)-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-5(6H)-one](/img/structure/B6086925.png)
![methyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6086930.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)


![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)